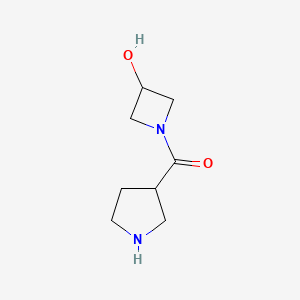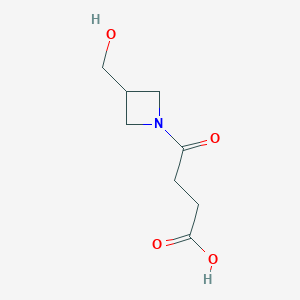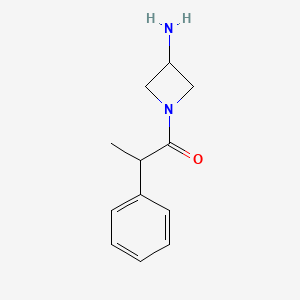
4-(2-Cyclopropylethyl)benzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of substituted benzaldehydes, such as 4-(2-Cyclopropylethyl)benzaldehyde, can be achieved via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . This leads to a variety of alkyl and aryl substituted benzaldehydes .Molecular Structure Analysis
The molecular structure of 4-(2-Cyclopropylethyl)benzaldehyde can be analyzed using various techniques such as FT-IR and FT-Raman spectroscopy . These techniques can help interpret the fundamental vibrational frequencies and intensity of the vibrational bands .Chemical Reactions Analysis
The chemical reactions involving aromatic rings like 4-(2-Cyclopropylethyl)benzaldehyde are mainly substitution, addition, and oxidation . The most common type is electrophilic substitution . The reactive aldehyde functionality in particular is prone to side reactions with organometallic reagents .Physical And Chemical Properties Analysis
Physical properties of 4-(2-Cyclopropylethyl)benzaldehyde include characteristics that can be measured without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of the substance to react to form new substances .Wissenschaftliche Forschungsanwendungen
Fluorescent Probing for Bioanalysis
A novel application of benzaldehyde derivatives in scientific research is their use as fluorescent probes for bioanalysis. Specifically, 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a compound structurally related to 4-(2-cyclopropylethyl)benzaldehyde, has been rationally designed as a ratiometric fluorescent probe. This probe is particularly effective for detecting cysteine and homocysteine, where it exhibits a significant hypsochromic shift in emission due to the suppression of intramolecular charge transfer upon interaction with these analytes. This large emission wavelength shift (125 nm) is particularly useful for quantitative bioanalytical applications, highlighting the potential of benzaldehyde derivatives in sensitive and selective biological detection methods (Lin et al., 2008).
Enzymatic Inhibition for Therapeutic Research
Benzaldehydes, including derivatives like 4-(2-cyclopropylethyl)benzaldehyde, have been studied for their enzymatic inhibition properties, particularly concerning tyrosinase, an enzyme involved in melanin synthesis. These compounds, particularly those substituted at the C-4 position on the aromatic ring, have been shown to inhibit the tyrosinase-catalyzed oxidation of 4-t-butylcatechol. This inhibition is significant for understanding and potentially modulating melanin production, with implications for conditions like hyperpigmentation and for therapeutic interventions in melanoma. The kinetics of this inhibition reveal that certain derivatives can act as partial noncompetitive inhibitors, depending on the bulkiness of the substituent, offering insights into the design of more effective tyrosinase inhibitors (Nihei & Kubo, 2017).
Synthesis of Isotopically Labeled Compounds
Another significant application of benzaldehyde derivatives is in the synthesis of isotopically labeled compounds, which are crucial for tracing and studying chemical reactions in various research fields, including pharmacology and environmental sciences. A method has been developed for synthesizing highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation. This methodology allows for the efficient and precise incorporation of isotopic labels into benzaldehyde derivatives, facilitating their use in advanced research studies to trace reaction pathways, determine mechanism details, and study the fate of these compounds in complex biological or environmental systems (Boga et al., 2014).
Wirkmechanismus
The mechanism of action of 4-(2-Cyclopropylethyl)benzaldehyde involves the sequence of actual events that take place as reactant molecules are converted into products . These events constitute an elementary step that can be represented as a coming-together of discrete particles or as the breaking-up of a molecule into simpler units .
Safety and Hazards
4-(2-Cyclopropylethyl)benzaldehyde is classified as a flammable liquid (Category 4), H227 . It is harmful if inhaled (Category 4), H332, and causes skin irritation (Category 2), H315 . It may damage fertility or the unborn child (Category 1B), H360 . It is also toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-cyclopropylethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10/h5-10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOLKBDBSVSOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopropylethyl)benzaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 4-hydroxy-4-[2-(methoxycarbonyl)-1-benzofuran-5-yl]-1-piperidinecarboxylate](/img/structure/B1474888.png)



![1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol](/img/structure/B1474892.png)




![4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1474903.png)